![molecular formula C22H23ClN2O B2436527 7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol CAS No. 315697-70-2](/img/structure/B2436527.png)

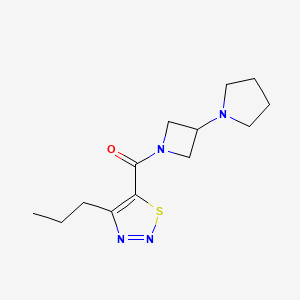

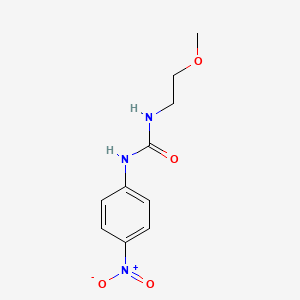

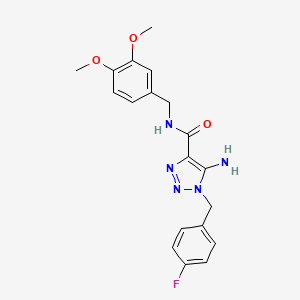

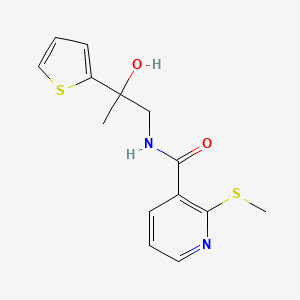

7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol, commonly known as CMQ, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic properties. CMQ belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. In

Aplicaciones Científicas De Investigación

Antibacterial Properties

A study explored the synthesis of novel metal complexes involving 7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol, showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Particularly, complexes with Copper, Nickel, and Zinc ions demonstrated superior antibacterial properties (Tihile & Chaudhari, 2020).

Spectroscopic and Binding Studies

Another study conducted spectroscopic analysis and molecular docking studies on a similar compound, revealing insights into its binding properties and electronic structure. This research contributes to understanding the molecular interactions and potential biological activities of such compounds (Murugesan et al., 2021).

Antihypoxic Activity

Adaptaquin, a variant of this compound, has been identified as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. This compound shows neuroprotective properties in cell models of oxidative stress and in vivo models of hemorrhagic stroke, suggesting its potential in therapeutic applications related to hypoxia and neuronal damage (Gaisina et al., 2018).

Tautomeric Bistable Switches

Research into 7-hydroxyquinoline-based Schiff bases indicates that these compounds, including derivatives of this compound, could act as bistable switches. This finding opens up potential applications in molecular electronics and materials science (Georgiev et al., 2021).

Antimicrobial and Larvicidal Activities

A derivative of this compound demonstrated significant antimicrobial and larvicidal activities. This highlights its potential in developing new antimicrobial agents and in controlling mosquito-borne diseases (Rajanarendar et al., 2010).

Corrosion Inhibition

Compounds based on this compound have shown effectiveness as corrosion inhibitors. This application is particularly relevant in the field of materials science and engineering (El faydy et al., 2020).

Propiedades

IUPAC Name |

7-[(4-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O/c1-15-10-13-25(14-11-15)21(17-4-7-18(23)8-5-17)19-9-6-16-3-2-12-24-20(16)22(19)26/h2-9,12,15,21,26H,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXJBCPBYXHIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2436444.png)

![ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2436449.png)

![6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid](/img/structure/B2436450.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2436452.png)

![3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2436456.png)

![2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2436458.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)

![ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2436464.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2436465.png)

![Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2436467.png)